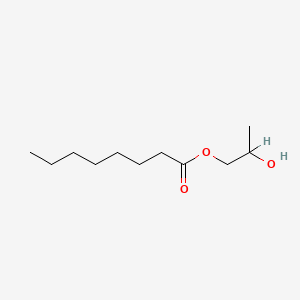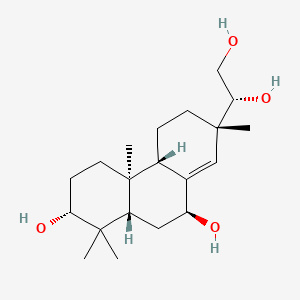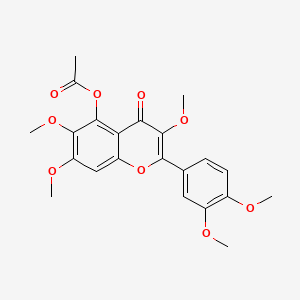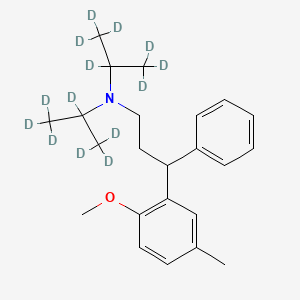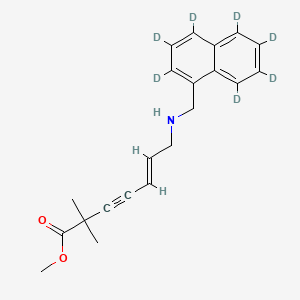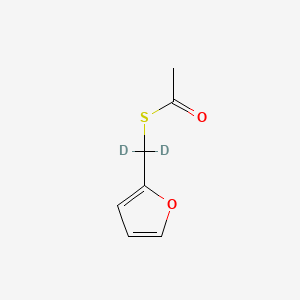
2-Furfurylthiol Acetate-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furfurylthiol Acetate-d2, also known as S-[dideuterio (furan-2-yl)methyl] ethanethioate, is a stable isotope labelled compound . It is an oily organic liquid that is best known as the principal odor component of roasting and brewing coffee .
Synthesis Analysis
In the late 1920s, a series of patents, primarily by noted organic chemist Hermann Staudinger, described syntheses of 2-furfurylthiol . In a 1955 article in Organic Syntheses, Helmer Kofod at the Danish Pharmaceutical College (Copenhagen) described a synthesis of 2-furfurylthiol via the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .Molecular Structure Analysis
The molecular formula of 2-Furfurylthiol Acetate-d2 is C7H8O2S . The IUPAC name is S-[dideuterio (furan-2-yl)methyl] ethanethioate . The InChI is InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 .Physical And Chemical Properties Analysis
The molecular weight of 2-Furfurylthiol Acetate-d2 is 158.22 g/mol . It has a computed XLogP3-AA value of 1.3 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 158.03705416 g/mol . The topological polar surface area is 55.5 Ų . It has 10 heavy atom count .Applications De Recherche Scientifique
Synthesis of Furan-Based Chemicals
Furan derivatives, such as 2,5-Diformylfuran (2,5-DFF), are synthesized from precursors like 5-hydroxymethylfurfural (5-HMF) using catalysts like 4-acetamido-TEMPO. This process demonstrates the potential of furan compounds in creating value-added chemicals from biomass. The efficient conversion of 5-HMF to 2,5-DFF, with high yield and good catalyst recyclability, highlights the significance of these compounds in sustainable chemical synthesis (Cui et al., 2019).
Catalytic Oxidation for Chemical Production
Research into the catalytic oxidation of carbohydrates, including the transformation of 5-HMF into valuable chemicals like 2,5-furandicarboxylic acid (FDCA), outlines a pathway for producing biobased plastics. This indicates the role of furan derivatives in developing sustainable materials and highlights the catalytic processes involved in oxidizing biomass-derived intermediates into commercially significant products (Zhang & Huber, 2018).
Furan Derivatives in Flavor and Aroma
The formation of furfurylthiol, a key odorant in roasted coffee, from furfuryl alcohol, showcases the relevance of furan derivatives in food chemistry. The study detailing this conversion process elucidates the importance of furan-based chemicals in enhancing flavor and aroma profiles, particularly in coffee (Cerny et al., 2020).
Biobased Polymer Applications
The development of biobased polyesters through the use of furan dicarboxylate, derived from catalytic processes involving furan compounds, points to the application of these chemicals in creating sustainable materials. This research highlights the potential of furan derivatives in replacing petroleum-based plastics with renewable resources, contributing to the development of green materials (Kim et al., 2019).
Safety and Hazards
The safety data sheet for Furfural, a related compound, indicates that it is classified as a flammable liquid (Category 3), and it has acute toxicity when ingested, inhaled, or comes in contact with skin . It can cause skin and eye irritation, and it may cause respiratory irritation . It is also suspected of causing cancer . It is toxic to aquatic life and can have long-lasting effects .
Mécanisme D'action
Target of Action
2-Furfurylthiol Acetate-d2 is primarily used as a catalyst and intermediate in the reaction of hydrogen fluoride and isopropanol . It also serves as a reagent in esterification reactions in organic synthesis .
Mode of Action
The compound interacts with its targets by facilitating the reaction between hydrogen fluoride and isopropanol, acting as a catalyst . In organic synthesis, it functions as a reagent in esterification reactions .
Pharmacokinetics
It’s slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body if it were to be used in a biological context.
Result of Action
The primary result of the action of 2-Furfurylthiol Acetate-d2 is the facilitation of reactions in which it is used as a catalyst or reagent. It aids in the reaction of hydrogen fluoride and isopropanol and serves as a reagent in esterification reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Furfurylthiol Acetate-d2. For instance, it should be stored in a refrigerator to maintain its stability. Additionally, it should be handled with appropriate personal protective equipment to avoid irritation to the eyes and skin .
Propriétés
IUPAC Name |
S-[dideuterio(furan-2-yl)methyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUTUIIYXYBQW-BFWBPSQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)SC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724511 |
Source


|
| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189712-86-4 |
Source


|
| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

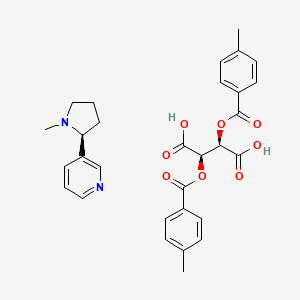
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
